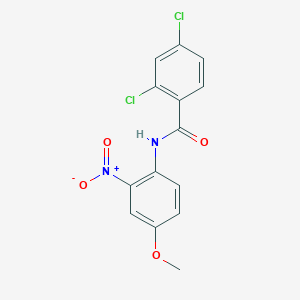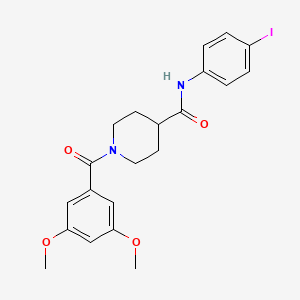![molecular formula C20H18N2O4 B5112817 N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide
Übersicht
Beschreibung
N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide, also known as PBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBC is a synthetic hydrazide derivative that belongs to the class of coumarin-based compounds. Coumarins are a group of organic compounds that are widely distributed in nature and have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has also been found to modulate the expression of various cytokines and growth factors, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been found to exhibit a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide. One of the potential applications of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide is in the treatment of cancer, as the compound has been found to exhibit antitumor activity in various cancer cell lines. Further studies are needed to investigate the mechanism of action of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide in cancer cells and to evaluate its efficacy in animal models. Another potential application of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as the compound has been found to exhibit neuroprotective effects in vitro. Further studies are needed to investigate the potential of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide as a therapeutic agent for these diseases. Additionally, the development of novel N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide derivatives with improved solubility and pharmacokinetics could further enhance the therapeutic potential of this compound.
Synthesemethoden
The synthesis of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide involves the reaction of 3-propoxybenzohydrazide with 4-oxo-4H-chromene-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide as a yellow crystalline solid. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, antitumor, and antimicrobial activities.
Eigenschaften
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-10-25-16-7-5-6-14(11-16)20(24)22-21-12-15-13-26-18-9-4-3-8-17(18)19(15)23/h3-9,11-13H,2,10H2,1H3,(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOKHTVSLJGCZ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]-3-propoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)